molecular formula C9H16ClNO2 B567544 tert-Butyl 3-chloropyrrolidine-1-carboxylate CAS No. 1289386-88-4

tert-Butyl 3-chloropyrrolidine-1-carboxylate

Cat. No. B567544
M. Wt: 205.682
InChI Key: BFJADPWUALFXHF-UHFFFAOYSA-N
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Description

“tert-Butyl 3-chloropyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H16ClNO2 . It has a molecular weight of 205.68 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-chloropyrrolidine-1-carboxylate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a carboxylate group and a tert-butyl group . The presence of the tert-butyl group can be observed with high sensitivity in NMR studies of macromolecular complexes .

Scientific Research Applications

1. tert-Butylation of Carboxylic Acids and Alcohols

  • Application Summary: The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . It is therefore frequently used as a protecting group for the carboxylic acid functionality of amino acids .
  • Methods of Application: Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields . In addition, various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
  • Results or Outcomes: All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

2. High-Resolution Rotational Spectroscopy

  • Application Summary: The paper presents a new experimental determination of molecular parameters for some isotopologues of (CH3)3CCl, obtained by analyzing their microwave spectra . The experimental results are complemented with quantum chemistry calculations .

3. Biosynthetic and Biodegradation Pathways

  • Application Summary: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

4. Solvent and Ethanol Denaturant

  • Application Summary: tert-Butyl alcohol is used as a solvent, ethanol denaturant, paint remover ingredient, and gasoline octane booster and oxygenate .

5. Chlorination of tert-Butyl Esters

  • Application Summary: The paper discusses a practical chlorination of tert-butyl esters with PCl3 generating acid chlorides .

6. Biocatalytic Processes

  • Application Summary: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .

Safety And Hazards

The safety information for “tert-Butyl 3-chloropyrrolidine-1-carboxylate” indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 3-chloropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJADPWUALFXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693562
Record name tert-Butyl 3-chloropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-chloropyrrolidine-1-carboxylate

CAS RN

1289386-88-4
Record name tert-Butyl 3-chloropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
S Song, H Tang, T Ran, F Fang, L Tong, H Chen… - European Journal of …, 2023 - Elsevier
… To a solution of compound 14 (0.30ág, 0.97ámmol, 1.0 eq) in DMF (15ámL), NaH (35ámg, 1.46ámmol, 1.5 eq) and tert-butyl 3-chloropyrrolidine-1-carboxylate (0.24ág, 1.16ámmol, 1.2 …
Number of citations: 5 www.sciencedirect.com

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